molecular formula C7H11N5O B12674645 (4,5-Dihydro-4,6-dimethyl-5-methylene-1,2,4-triazin-3-yl)urea CAS No. 94094-77-6

(4,5-Dihydro-4,6-dimethyl-5-methylene-1,2,4-triazin-3-yl)urea

Katalognummer: B12674645
CAS-Nummer: 94094-77-6
Molekulargewicht: 181.20 g/mol
InChI-Schlüssel: XWSPLWILLHLSHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4,5-Dihydro-4,6-dimethyl-5-methylene-1,2,4-triazin-3-yl)urea is a heterocyclic compound with a unique structure that includes a triazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dihydro-4,6-dimethyl-5-methylene-1,2,4-triazin-3-yl)urea typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates in the presence of catalysts and solvents. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(4,5-Dihydro-4,6-dimethyl-5-methylene-1,2,4-triazin-3-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted triazine compounds .

Wissenschaftliche Forschungsanwendungen

(4,5-Dihydro-4,6-dimethyl-5-methylene-1,2,4-triazin-3-yl)urea has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (4,5-Dihydro-4,6-dimethyl-5-methylene-1,2,4-triazin-3-yl)urea involves its interaction with specific molecular targets. These interactions can lead to the inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

94094-77-6

Molekularformel

C7H11N5O

Molekulargewicht

181.20 g/mol

IUPAC-Name

(4,6-dimethyl-5-methylidene-1,2,4-triazin-3-yl)urea

InChI

InChI=1S/C7H11N5O/c1-4-5(2)12(3)7(11-10-4)9-6(8)13/h2H2,1,3H3,(H3,8,9,11,13)

InChI-Schlüssel

XWSPLWILLHLSHQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(N(C1=C)C)NC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.